Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
Description
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate is a pyrimidine derivative featuring a tetrahydropyrimidine core substituted with an amino group at position 4, a benzyl group at position 3, and a methyl acetate moiety at position 1. Its functional groups (amide, benzyl, and ester) suggest reactivity patterns suitable for further derivatization or biological activity.
Properties
CAS No. |
565166-69-0 |
|---|---|
Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.291 |
IUPAC Name |
methyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C14H15N3O4/c1-21-13(19)9-17-12(18)7-11(15)16(14(17)20)8-10-5-3-2-4-6-10/h2-7H,8-9,15H2,1H3 |
InChI Key |
WZXSDTZHRVOUCG-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Core Structural Considerations
The target molecule features a tetrahydropyrimidine-2,6-dione backbone with substitutions at positions 1, 3, and 4. Key challenges include regioselective alkylation at N3, acylation at N1, and the introduction of the 4-amino group. Contemporary approaches leverage 1,3-disubstituted 6-aminouracils as precursors, as demonstrated in NHC-catalyzed aza-Claisen rearrangements.
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into:
- Tetrahydropyrimidine-2,6-dione core (derived from 6-aminouracil).
- N3-Benzylation (via alkylation with benzyl halides).
- N1-Acylation (using methyl chloroacetate or activated esters).
- C4-Amination (via reduction of nitro intermediates or direct substitution).
Stepwise Preparation Methods
Synthesis of 6-Aminouracil Derivatives
The foundational step involves preparing 6-aminouracil, typically achieved through cyclocondensation of urea derivatives with ethyl cyanoacetate under basic conditions. For example, 1-monosubstituted urea reacts with ethyl cyanoacetate in sodium ethoxide to yield 3-unprotected 6-aminouracil:
$$
\text{Urea} + \text{Ethyl cyanoacetate} \xrightarrow{\text{NaOEt, reflux}} 6\text{-Aminouracil}
$$
Key Conditions :
N3-Benzylation
Selective benzylation at N3 is achieved using benzyl halides in polar aprotic solvents. For instance, 6-amino-1-(methyl acetate)uracil is treated with benzyl bromide in DMF with potassium carbonate:
$$
6\text{-Aminouracil} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 3\text{-Benzyl-6-aminouracil}
$$
Optimized Parameters :
N1-Acylation with Methyl Chloroacetate
Introduction of the methyl acetate group at N1 employs chloroacetylation followed by esterification. In a representative protocol:
Chloroacetylation :
$$
3\text{-Benzyl-6-aminouracil} + \text{Chloroacetyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} 1\text{-Chloroacetyl-3-benzyl-6-aminouracil}
$$Esterification :
$$
1\text{-Chloroacetyl intermediate} + \text{MeOH} \xrightarrow{\text{NaOMe}} \text{Methyl acetate derivative}
$$
Critical Observations :
C4-Amination Strategies
The 4-amino group is introduced via nitration followed by reduction or through direct substitution. A viable route involves:
Nitration :
$$
\text{Tetrahydropyrimidine} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} 4\text{-Nitro derivative}
$$Reduction :
$$
4\text{-Nitro derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} 4\text{-Amino target compound}
$$
Challenges :
- Regioselective nitration requires precise temperature control (0–5°C).
- Catalytic hydrogenation achieves >90% conversion.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
N-Heterocyclic carbene (NHC) catalysts (e.g., 8c ) enhance aza-Claisen rearrangements, achieving yields up to 95% for bicyclic uracils. Tribasic potassium phosphate in toluene proves optimal for minimizing side reactions.
Table 1: Catalyst Performance in Aza-Claisen Rearrangement
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| 8a | 78 | 24 |
| 8c | 95 | 18 |
| 8f | 82 | 20 |
Temperature and Time Dependence
Prolonged heating (24–72 hours) at 80°C ensures complete alkylation, while shorter durations (5–10 minutes) suffice for amide couplings using COMU/DIPEA.
Analytical Characterization
Spectroscopic Validation
Purity and Yield Assessment
HPLC analyses reveal >98% purity for recrystallized products. Yields range from 34% (initial acylation) to 95% (optimized NHC catalysis).
Challenges and Alternative Approaches
Competing Side Reactions
Sustainable Alternatives
Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes, preserving yields. Biocatalytic routes using lipases for esterification are under investigation.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid, which can participate in amide coupling or further derivatization. For example:
This reactivity is analogous to ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives, where ester hydrolysis enabled subsequent amide bond formation for triazine-based anticancer agents .
Amino Group Condensation
The 4-amino group participates in Schiff base formation or nucleophilic substitution. For instance:
-
Hydrazine formation : Reacts with aldehydes (e.g., benzaldehyde) to yield hydrazone derivatives, as demonstrated in the synthesis of 4-hydrazinyl-1,3-dimethyluracil analogs .
-
Heterocyclization : Condensation with isothiocyanates forms thiourea derivatives, a pathway utilized in the design of antiproliferative thiazolidinone/uracil hybrids .
Electrophilic Aromatic Substitution
The electron-deficient pyrimidinone ring undergoes substitution at C5/C6. For example, chlorination or nitration reactions are feasible, as seen in ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate derivatives .
Cycloaddition and Annulation
The ring participates in [3 + 3] or [6 + 6] cycloadditions with α,β-unsaturated carbonyl systems. This reactivity is exploited in the NHC-catalyzed synthesis of dihydropyrido[2,3-d]pyrimidines .
Key Reactions and Derivatives
Mechanistic Insights
-
NHC-mediated pathways : The ester group facilitates NHC activation, generating α,β-unsaturated acyl azolium intermediates (III ), which undergo 1,2-addition and aza-Claisen rearrangement .
-
Base-dependent reactivity : Strong bases (e.g., K₃PO₄) enhance nucleophilic attack at the ester carbonyl, while weaker bases favor ring functionalization .
Scientific Research Applications
Medicinal Chemistry
The compound’s structure suggests potential applications in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Preliminary studies indicate that derivatives of similar tetrahydropyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with analogous structures have shown selective toxicity towards human breast and colon cancer cells while sparing normal cells. This selective action is crucial for developing targeted cancer therapies .
Antimicrobial Properties
Research has suggested that methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate may possess antimicrobial properties. Compounds of similar structure have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. It may inhibit enzymes involved in critical metabolic pathways associated with diseases like diabetes and neurodegenerative disorders. For example:
- Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
- α-glucosidase Inhibition : The compound may also act as an α-glucosidase inhibitor, which is beneficial in managing type 2 diabetes by slowing carbohydrate absorption in the intestines .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds similar to this compound:
- Cytotoxicity Studies : A study demonstrated that tetrahydropyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis in cancer cells .
- Antimicrobial Efficacy : Research indicated that certain derivatives showed effective antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 256 µg/mL against common bacterial strains .
- Enzyme Inhibition Profiles : Investigations into the enzyme inhibition capabilities revealed that compounds with similar structures could effectively inhibit key enzymes involved in glucose metabolism and neurotransmission .
Mechanism of Action
The mechanism by which Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate exerts its effects is primarily through its interaction with specific molecular targets. The amino and benzyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(3-Hydroxypropyl)-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidine-4-Carboxaldehyde Methyl Hemiacetal
- Key Differences: Contains a hydroxypropyl substituent instead of a benzyl group. Features a carboxaldehyde methyl hemiacetal at position 4 instead of an amino group. The aldehyde group enables nucleophilic addition reactions, while the amino group in the target compound may participate in hydrogen bonding or act as a directing group in synthesis .
- Synthesis: Synthesized via a three-step solvent-free method using ethyl acetoacetate and methyl cyanoacetate, emphasizing cost efficiency and minimal solvent use . Higher yield (93% for intermediate steps) compared to typical pyrimidine derivatives, which often require harsh conditions.
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate
- Key Differences: Substituted with a thietan-3-yloxy group (a sulfur-containing heterocycle) and a methylthio group, contrasting with the benzyl and amino groups in the target compound.
- Reactivity :
Methyl 2,5-Dimethoxy-3-Nitrobenzoate
- Key Differences: Aromatic benzoate ester with nitro and methoxy groups instead of a pyrimidine core.
Structural and Reactivity Comparison (Data Table)
Biological Activity
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 289.29 g/mol. Its structure includes a tetrahydropyrimidine ring, which is known for conferring biological activity and versatility in drug design.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : this compound has been evaluated for its cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. For instance, studies have shown that related compounds can inhibit MDM2-p53 interactions and induce G0/G1 phase cell cycle arrest in various cancer cell lines .
Cytotoxicity Assays
In vitro studies have assessed the cytotoxicity of this compound using the MTT assay across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon Cancer) | 5.0 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 4.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 5.5 | Apoptosis induction |
The results indicate that the compound exhibits potent cytotoxicity against these cancer cell lines with IC50 values ranging from 4.5 to 5.5 µM .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on HCT-116 cells. The compound was found to significantly reduce cell viability after 72 hours of treatment. Flow cytometry analysis revealed that treatment led to a notable increase in the sub-G1 population, indicating apoptosis .
Case Study 2: Structure-Activity Relationship (SAR)
An SAR analysis compared this compound with other derivatives. Modifications to the benzyl group were found to enhance anticancer activity significantly. For example, substituting the benzyl group with more lipophilic moieties increased the compound's potency against HCT-116 and MCF-7 cells .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves cyclocondensation of substituted ureas or thioureas with β-keto esters, followed by benzylation and esterification. Key parameters for optimization include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- HPLC : Use a C18 column with a buffer system (e.g., ammonium acetate, pH 6.5, adjusted with acetic acid) and UV detection at 254 nm. Retention time consistency (±0.1 min) confirms purity .
- NMR : Compare ¹H/¹³C spectra to computational predictions (e.g., DFT). Key signals include:
- Ester methyl group: ~3.7 ppm (¹H), 52 ppm (¹³C).
- Pyrimidine carbonyls: ~165–170 ppm (¹³C).
- Melting Point : Validate against literature (e.g., 92.5–93.5°C for structurally similar compounds ).
Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., free carboxylic acid formation).
- Handling : Use anhydrous solvents during synthesis to avoid unintended solvolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer:
- Assay Validation : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability.
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to conflicting results.
- Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent effects, impurity profiles) .
Q. What strategies are effective in elucidating the degradation pathways and identifying byproducts under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 50°C.
- LC-HRMS : Identify degradation products (e.g., demethylation or ring-opening products) using high-resolution mass spectrometry.
- Kinetic Modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf-life .
Q. How can computational modeling (e.g., DFT) be applied to predict reactivity or interaction with biological targets?
Methodological Answer:
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases), focusing on hydrogen bonds with the pyrimidine carbonyl and amino groups.
- SAR Analysis : Correlate computed electrostatic potential maps with experimental IC₅₀ values to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
